molecular formula C9H6N4O2 B8744794 5-(Benzo[d]oxazol-2-yl)-1H-1,2,4-triazol-3(2H)-one CAS No. 78620-35-6

5-(Benzo[d]oxazol-2-yl)-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B8744794
CAS No.: 78620-35-6
M. Wt: 202.17 g/mol
InChI Key: CLVYKGTUAXVAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzo[d]oxazol-2-yl)-1H-1,2,4-triazol-3(2H)-one: is a heterocyclic compound that features both benzoxazole and triazole moieties. These structures are known for their significant biological activities and are often incorporated into various pharmacologically active compounds. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzo[d]oxazol-2-yl)-1H-1,2,4-triazol-3(2H)-one typically involves multiple steps, including cyclization and substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole or triazole rings .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, 5-(Benzo[d]oxazol-2-yl)-1H-1,2,4-triazol-3(2H)-one is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer, antibacterial, and antifungal agents. Its ability to inhibit specific enzymes or receptors is being explored for therapeutic applications .

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also used in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-(Benzo[d]oxazol-2-yl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s conformation and affecting signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 5-(Benzo[d]oxazol-2-yl)-1H-1,2,4-triazol-3(2H)-one stands out due to its dual presence of benzoxazole and triazole rings, which confer unique biological activities and chemical reactivity. This duality allows for versatile applications in various fields, making it a compound of significant interest in scientific research .

Properties

CAS No.

78620-35-6

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-yl)-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C9H6N4O2/c14-9-11-7(12-13-9)8-10-5-3-1-2-4-6(5)15-8/h1-4H,(H2,11,12,13,14)

InChI Key

CLVYKGTUAXVAAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=NNC(=O)N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl benzoxazole-2-imidate, 8.0 g. and 5.2 g. of ethyl carbazate in 60 ml. of dioxane was heated at 110° overnight. After evaporation of solvent, the residue was suspended in 45 ml. of Dowtherm A and heated at 220° for 15 minutes. The precipitated product was filtered, washed with CH2Cl2, CH3OH, and dried to give 3.6 g. of solid, mp. >300°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.